molecular formula C16H14ClN3O2 B2560992 2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 1356742-54-5

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2560992
CAS No.: 1356742-54-5
M. Wt: 315.76
InChI Key: OIRSJMFKJDBHSX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a chloro substituent, and a cyclopropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Similar structure with a prop-2-en-1-yl group instead of the cyclopropylcarbamoyl group.

    2-chloroquinoline-3-carbaldehyde: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the cyclopropylcarbamoyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-14-12(5-3-9-18-14)16(22)20-13-6-2-1-4-11(13)15(21)19-10-7-8-10/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRSJMFKJDBHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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